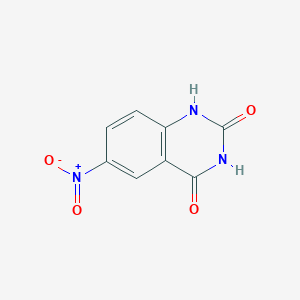

2,4-Dihydroxy-6-nitroquinazoline

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon atoms. Current time information in Alachua County, US.gihichem.com These compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. biosynth.combldpharm.comenovationchem.com In fact, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen heterocycle. biosynth.comenovationchem.com

The prevalence of these structures in biologically active molecules can be attributed to several factors. The presence of nitrogen atoms allows for hydrogen bonding interactions with biological targets such as enzymes and receptors, which is a crucial aspect of drug efficacy. enovationchem.com Furthermore, the rigid, three-dimensional frameworks of heterocyclic rings provide a scaffold that can be readily functionalized, allowing chemists to fine-tune the pharmacological properties of a molecule. bldpharm.com The diverse range of biological activities exhibited by nitrogen-containing heterocycles includes antibacterial, antiviral, anticancer, and anti-inflammatory properties. bldpharm.com

Historical Context and Evolution of Quinazoline (B50416) Derivatives Research

The quinazoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a rich history in chemical research. The first synthesis of a quinazoline derivative was reported in 1869. Over the decades, interest in quinazoline and its derivatives, particularly quinazolinones, has grown substantially due to their wide array of pharmacological activities. guidechem.comnih.gov

Early research laid the groundwork for understanding the fundamental chemistry of these compounds. However, it was the discovery of the potent biological activities of certain quinazolinone derivatives in the mid-20th century that catalyzed a surge in research. Scientists began to explore the structure-activity relationships, systematically modifying the quinazoline core to enhance specific therapeutic effects. guidechem.com This has led to the development of several quinazoline-based drugs with applications in treating cancer and hypertension. Modern synthetic methods have further streamlined the creation of diverse quinazoline libraries for drug discovery programs.

Overview of 2,4-Dihydroxy-6-nitroquinazoline's Role in Academic Research

Within the broad family of quinazolines, this compound has been a subject of specific academic interest, primarily in the context of its synthesis and structural characterization. This compound is synthesized through the nitration of 1H-quinazoline-2,4-dione. biosynth.com

Its role in academic research is centered on its properties as a carbonyl compound and an intermolecular hydrogen bond donor. biosynth.com The molecular structure of this compound has been investigated using X-ray diffraction and various spectroscopic techniques. biosynth.com These studies have revealed a centrosymmetric nature and the presence of intermolecular hydrogen bonding. biosynth.com While it serves as a building block in the synthesis of other complex molecules, its primary documented role in the scientific literature is as a model compound for studying fundamental chemical and structural properties.

Tautomeric Considerations of this compound (e.g., 6-nitroquinazoline-2,4(1H,3H)-dione)

An important characteristic of this compound is its existence in different isomeric forms called tautomers. Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. google.com In the case of this compound, it primarily exhibits keto-enol tautomerism.

The "dihydroxy" in its name refers to the enol form, where two hydroxyl (-OH) groups are attached to the quinazoline ring. However, this form is in equilibrium with its keto tautomer, 6-nitroquinazoline-2,4(1H,3H)-dione. In this dione (B5365651) form, the hydrogen atoms from the hydroxyl groups have migrated to the nitrogen atoms of the quinazoline ring, and the oxygen atoms are present as carbonyl (C=O) groups. biosynth.combldpharm.com The equilibrium between these two forms can be influenced by factors such as the solvent and the physical state (solid or solution). The dione tautomer is a stable form and is often the one depicted in chemical databases and supplier catalogs. biosynth.combldpharm.com This tautomerism is a key feature of the compound's chemical behavior and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-5-3-4(11(14)15)1-2-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJZVXRMXVNSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355721 | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32618-85-2 | |

| Record name | 6-Nitro-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32618-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dihydroxy 6 Nitroquinazoline

Established Synthetic Pathways for 2,4-Dihydroxy-6-nitroquinazoline

The synthesis of this compound can be approached through various established methods, often involving multi-step sequences.

Multi-step Synthetic Approaches and Yield Optimization

A common route to quinazoline (B50416) derivatives involves the reaction of anthranilic acid derivatives with a suitable C1 synthon. For 2,4-dihydroxyquinazolines, this often involves cyclization reactions. The introduction of the nitro group at the 6-position is typically achieved through nitration of a pre-formed quinazoline ring or by using a nitrated precursor.

Facile Synthetic Methods for Quinazoline Scaffolds

Recent advancements include:

Metal-free tandem C-H/N-H bond functionalization: This approach can achieve high yields (around 92%) for certain quinazoline compounds without the need for external oxidants. researchgate.net

Blue LED-mediated decarboxylation: Quinazoline compounds have been synthesized from the condensation of α-keto acids and 2-aminobenzylamine, followed by decarboxylation under blue LED irradiation at room temperature, avoiding transition metal catalysts or additives. researchgate.net

Molecular iodine-catalyzed C-H bond amination: This method utilizes oxygen as an oxidant for the synthesis of quinazoline derivatives from 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, yielding products in moderate to excellent yields (49–92%). nih.gov

These modern methods offer promising alternatives to traditional synthetic routes for quinazoline scaffolds, potentially adaptable for the synthesis of this compound.

Precursor Compounds in the Synthesis of this compound

The synthesis of this compound relies on key precursor compounds. Based on general quinazoline synthesis, a likely precursor is 5-nitroanthranilic acid or its derivatives. This compound contains the necessary benzene (B151609) ring with an amino group and a carboxylic acid group in the ortho positions, along with the nitro group at the desired position.

Another important class of precursors for the dihydroxy functionality at positions 2 and 4 are compounds that can provide the N-C=O and N-C-N fragments. This could include urea (B33335) or its derivatives, which would react with the anthranilic acid precursor to form the pyrimidine (B1678525) ring of the quinazoline system. For example, the synthesis of 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) starts with urea to form ethyl isourea sulfate, which then undergoes cyclization. google.com

Derivatization Strategies for this compound and Related Nitroquinazolines

The functionalization of the quinazoline nucleus is a key strategy for developing new compounds with diverse applications. chim.it

Functionalization of the Quinazoline Nucleus

The quinazoline ring can be functionalized at various positions. The presence of the nitro group in this compound influences the reactivity of the benzene ring, while the dihydroxy groups on the pyrimidine ring offer sites for derivatization.

Common functionalization strategies for the quinazoline scaffold include: chim.it

Nucleophilic Aromatic Substitution (SNAr): This is a fundamental reaction for introducing various nucleophiles onto the quinazoline ring, particularly at positions with leaving groups.

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly popular and atom-economical method. Transition metal catalysis is often employed to achieve selective C-H activation. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds on the quinazoline core. rroij.comnih.gov

The nitro group is a strong electron-withdrawing group, which can activate the quinazoline ring for certain reactions and direct incoming substituents. The hydroxyl groups can be converted to other functional groups, such as chloro or methoxy (B1213986) groups, to facilitate further derivatization. For instance, the synthesis of 4,7-dichloro-6-nitroquinazoline (B182880) involves a chlorination step. researchgate.net

Selective Derivatization Techniques

Achieving selectivity in the derivatization of multifunctional molecules like this compound is a significant synthetic challenge.

Selective techniques often rely on:

Directing Groups: The strategic placement of directing groups can control the regioselectivity of C-H functionalization reactions.

Catalyst Control: The choice of catalyst and ligands in transition metal-catalyzed reactions can influence which position on the quinazoline ring is functionalized. chim.it

Protecting Groups: The hydroxyl groups can be selectively protected to allow for reactions at other positions on the molecule, followed by deprotection.

For example, rhodium-catalyzed selective C-H bond activation has been used for the synthesis of fused 4-anilinoquinazolines. chim.it Such selective methods are crucial for the targeted synthesis of complex quinazoline derivatives with specific functionalities.

Data Tables

Table 1: Facile Synthetic Methods for Quinazoline Scaffolds

| Method | Key Features | Typical Yields | Reference |

|---|---|---|---|

| Metal-free tandem C-H/N-H bond functionalization | No external oxidant required | ~92% | researchgate.net |

| Blue LED-mediated decarboxylation | Room temperature, no transition metal | Not specified | researchgate.net |

Table 2: Common Functionalization Strategies for the Quinazoline Nucleus

| Strategy | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Introduction of nucleophiles | Varies with substrate | chim.it |

| C-H Functionalization | Direct activation of C-H bonds | Transition metals (e.g., Rh, Cu) | chim.itrsc.org |

Conversion of Dihydroxy-quinazoline to Dichloro-quinazoline for further modification

The hydroxyl groups at the C2 and C4 positions of the quinazoline ring are poor leaving groups for nucleophilic substitution reactions. To enhance the reactivity of these positions for further functionalization, this compound is commonly converted to its more reactive 2,4-dichloro analogue. This transformation replaces the hydroxyl groups with chlorine atoms, which are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

The most prevalent method for this chlorination involves heating the dihydroxy compound with a strong chlorinating agent. derpharmachemica.com Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, often used in the presence of a tertiary amine base like N,N-dimethylaniline or a catalyst such as N,N-dimethylformamide (DMF). derpharmachemica.comgoogle.com The base assists in the reaction, and the mixture is typically refluxed to ensure complete conversion. derpharmachemica.com Upon completion, the excess phosphorus oxychloride is removed, often by distillation, and the dichloro product is isolated by pouring the reaction mixture into ice water, causing the product to precipitate. derpharmachemica.comgoogle.com

| Reagent System | Base/Catalyst | Conditions | Purpose | Reference |

| Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux, 5h | Conversion of -OH to -Cl | derpharmachemica.com |

| Phosphorus oxychloride (POCl₃) | N,N-Dimethylformamide (DMF) | Heating, Reflux, 4h | Conversion of -OH to -Cl | google.com |

Table 1. Reagent systems for the conversion of dihydroxy-quinazolines to dichloro-quinazolines.

Reductive Transformations of the Nitro Group

The nitro group at the C6 position is a key functional handle that can be transformed into an amino group, opening pathways for a variety of subsequent modifications such as diazotization, acylation, and alkylation. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. numberanalytics.com This process involves a six-electron reduction that can be achieved using several established methods. nih.gov

Catalytic hydrogenation is a highly effective method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com This method is generally clean and high-yielding. Another common approach is the use of metals in acidic media, such as iron powder in acetic acid, or tin(II) chloride (SnCl₂) in hydrochloric acid. commonorganicchemistry.comscispace.com These methods are robust and widely used in laboratory settings. For substrates that may be sensitive to acidic conditions or catalytic hydrogenation, reagents like sodium hydrosulfite or sodium sulfide (B99878) can offer a milder alternative. commonorganicchemistry.com The choice of reducing agent can be critical to avoid side reactions and ensure chemoselectivity, especially in complex molecules. scispace.com

| Reagent/System | Conditions | Characteristics | Reference |

| H₂ / Pd/C | Standard hydrogenation | High efficiency, clean reaction | commonorganicchemistry.com |

| H₂ / Raney Nickel | Standard hydrogenation | Useful when avoiding dehalogenation | commonorganicchemistry.com |

| Fe / Acid (e.g., Acetic Acid) | Acidic, Reflux | Mild, tolerates other reducible groups | commonorganicchemistry.com |

| SnCl₂ / Acid (e.g., HCl) | Acidic | Mild, good for sensitive groups | numberanalytics.comscispace.com |

| Zn / Acid or NH₄Cl | Acidic or neutral | Mild alternative to Fe or SnCl₂ | commonorganicchemistry.comwikipedia.org |

| Sodium Sulfide (Na₂S) | Basic or neutral | Can be chemoselective for one of multiple nitro groups | commonorganicchemistry.com |

Table 2. Common methods for the reduction of aromatic nitro groups.

Reaction Mechanisms Associated with this compound Synthesis and Modification

Understanding the reaction mechanisms is crucial for controlling the outcomes of synthetic transformations involving this compound and its derivatives. The electronic properties of the quinazoline core, influenced by its substituents, dictate the pathways of nucleophilic, reductive, and cyclization reactions.

Nucleophilic Substitution Reactions on Quinazoline Ring

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for modifying the quinazoline ring, particularly after converting the hydroxyl groups to halogens. chim.it The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. researchgate.net

Nucleophilic Attack: An electron-rich nucleophile attacks one of the electron-deficient carbon atoms (C2 or C4) of the quinazoline ring, forming a tetrahedral intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group at C6, along with the ring nitrogen atoms, significantly enhances the electrophilicity of the C2 and C4 positions, making them more susceptible to attack. doubtnut.com

Leaving Group Departure: The intermediate then collapses, expelling the leaving group (e.g., a chloride ion) and restoring the aromaticity of the ring.

Studies on 2,4-dichloroquinazolines consistently show that nucleophilic substitution occurs preferentially at the C4 position. nih.gov This regioselectivity is attributed to the greater electron deficiency and higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon compared to the C2 carbon, which results in a lower activation energy for the nucleophilic attack at this site. nih.gov

Intramolecular Cyclization Pathways

Functionalized quinazoline derivatives can undergo intramolecular cyclization to form more complex polycyclic heterocyclic systems. These reactions are driven by the placement of reactive functional groups in close proximity, allowing for the formation of new rings. For instance, a derivative of this compound could be modified at the C6-amino position (after reduction) to introduce a side chain capable of cyclizing onto the quinazoline core.

An example pathway could involve the acylation of the 6-amino group with a molecule containing another reactive site, such as a bromoacetyl group. The resulting intermediate could then undergo an intramolecular nucleophilic substitution, where a nitrogen atom from the quinazoline ring attacks the electrophilic carbon of the side chain, leading to the formation of a new fused ring, such as an imidazo[1,2-c]quinazoline system. nih.gov The specific pathway and resulting ring system depend entirely on the nature of the introduced side chain and the reaction conditions employed. researchgate.netnih.gov

Electrophilic and Radical Reaction Considerations in Nitroquinazolines

The electronic nature of the this compound ring system makes it generally unreactive towards electrophilic aromatic substitution. The pyrimidine part of the quinazoline is inherently electron-deficient and resistant to electrophilic attack. wikipedia.org Furthermore, the nitro group on the benzene ring is a powerful deactivating group, withdrawing electron density through both inductive and resonance effects, which further disfavors the formation of the positively charged intermediate required for electrophilic substitution.

While electrophilic reactions are disfavored, reactions involving radical mechanisms are possible under specific conditions. For example, certain coupling reactions on quinazoline scaffolds can be retarded by the presence of a strong electron-withdrawing group like a nitro group. chim.it However, other transformations, such as C-H amidation, have been proposed to proceed via mechanisms involving radical intermediates or highly reactive electrophilic species generated in situ, which could potentially overcome the deactivating nature of the nitro group. chim.it These advanced reactions highlight that while classic electrophilic substitutions are unlikely, the reactivity of nitroquinazolines is not limited to nucleophilic pathways.

Emerging Synthetic Approaches and Green Chemistry Principles in Quinazoline Synthesis

The development of environmentally benign and efficient synthetic methods for quinazoline derivatives has become a major focus for organic chemists. These modern approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of eco-friendly solvents and catalysts, and the design of one-pot multicomponent reactions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.com In the context of quinazoline synthesis, microwave assistance has been successfully applied to various reaction types. For instance, the synthesis of 4-anilino-6-nitroquinazolines has been achieved on a multi-gram scale through a microwave-assisted condensation and Dimroth rearrangement, with the reaction completing in just two minutes at 70°C in almost quantitative yields. nih.gov Another example is the synthesis of 4-phenylquinazolin-2(1H)-one derivatives, where microwave irradiation provided better yields and shorter reaction times compared to traditional heating. mdpi.com These examples highlight the potential of applying microwave energy to the synthesis of this compound, possibly accelerating the cyclization or nitration steps.

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to a significant acceleration of the reaction. nih.gov An environmentally friendly and mild Bischler cyclization has been developed using ultrasound to access a diverse range of quinazoline derivatives. nih.gov Furthermore, ultrasound has been successfully used in the catalyst-free synthesis of other complex quinoline (B57606) derivatives, demonstrating its utility in constructing heterocyclic systems under green conditions. nih.gov This technique could potentially be applied to the synthesis of this compound to improve efficiency and reduce the need for harsh conditions.

Green Catalysts and Solvents:

The choice of catalyst and solvent is crucial in developing sustainable synthetic protocols. Modern approaches favor the use of reusable, non-toxic catalysts and environmentally benign solvents like water or ionic liquids.

Catalyst-Free and Metal-Free Systems: Several green synthetic routes for quinazolines have been developed that avoid the use of metal catalysts, which can be toxic and difficult to remove from the final product. For instance, quinazoline derivatives have been synthesized in high yields via a one-pot, three-component reaction using a low-melting mixture of maltose, dimethylurea, and ammonium (B1175870) chloride as a biodegradable and non-toxic reaction medium, eliminating the need for a catalyst.

Nano-catalysts: The use of nano-catalysts is another promising green approach, offering high efficiency, easy separation, and recyclability. A novel magnetic nano-catalyst based on modified graphene oxide supported with copper has been used for the three-component one-pot synthesis of quinazoline derivatives under solvent-free conditions, with the catalyst being recyclable for several runs without a significant loss in efficiency. bldpharm.com

Aqueous and Ionic Liquid Media: Water is an ideal green solvent due to its availability, non-toxicity, and safety. 2,3-Dihydroquinazolin-4(1H)-ones have been synthesized in excellent yields through a direct cyclocondensation in water, avoiding the use of any catalyst or hazardous organic solvents. google.com

These emerging strategies offer significant advantages over traditional methods for synthesizing quinazoline derivatives. The application of these green principles to the synthesis of this compound could lead to more sustainable and efficient production of this important chemical entity.

| Green Chemistry Approach | Key Features | Examples in Quinazoline Synthesis | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. mdpi.com | Synthesis of 4-anilino-6-nitroquinazolines nih.gov, 4-phenylquinazolin-2(1H)-ones. mdpi.com | Accelerated cyclization of a suitable anthranilic acid derivative or a more efficient nitration step. |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder conditions. nih.gov | Bischler cyclization for diverse quinazolines. nih.gov | Facilitating the cyclization to form the quinazoline-2,4-dione core under milder conditions. |

| Catalyst-Free Synthesis | Avoids catalyst toxicity and removal issues. | One-pot synthesis using a biodegradable low-melting sugar-urea mixture. | Synthesis from a 5-nitro-anthranilic acid derivative without the need for a metal or acid catalyst. |

| Nano-catalysis | High efficiency, recyclability, solvent-free conditions. bldpharm.com | One-pot synthesis using a magnetic graphene oxide-copper nano-catalyst. bldpharm.com | A recyclable catalyst system for the cyclization step, reducing waste and cost. |

| Aqueous Media | Non-toxic, safe, and readily available solvent. | Catalyst-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water. google.com | Performing the cyclization reaction in water to avoid hazardous organic solvents. |

Comprehensive Structural Elucidation and Molecular Architecture Analysis

X-ray Crystallography for Solid-State Structural DeterminationThere are no reports of a single-crystal X-ray diffraction analysis for 2,4-dihydroxy-6-nitroquinazoline. Such an analysis would be required to determine its precise three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystal Structure Determination and Unit Cell Parameters

The definitive three-dimensional structure of 6-nitroquinazolin-4(3H)-one in the crystalline solid state was determined through single-crystal X-ray analysis. This technique provides precise information regarding bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

The compound crystallizes in the monoclinic system with the space group P2₁/c. The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions for 6-nitroquinazolin-4(3H)-one have been meticulously determined. These parameters define the size and shape of this repeating block. The crystallographic data and unit cell parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₅N₃O₃ |

| Formula Weight | 207.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8406 (3) |

| b (Å) | 16.5160 (12) |

| c (Å) | 12.9868 (9) |

| β (°) ** | 96.968 (3) |

| Volume (ų) ** | 817.44 (10) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.685 |

Data sourced from Jaber et al. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The stability and packing of molecules within the crystal are governed by a network of non-covalent intermolecular forces. In the crystal structure of 6-nitroquinazolin-4(3H)-one, hydrogen bonding is the dominant interaction.

The quinazolinone molecules form distinct dimers through strong N—H⋯O hydrogen bonds. nih.gov Specifically, the hydrogen atom on the N3 nitrogen of one molecule forms a hydrogen bond with the oxygen atom of the carbonyl group (C4=O) on an adjacent molecule. This interaction creates a centrosymmetric dimer, a common motif in similar structures. nih.govresearchgate.net

Conformational Analysis and Molecular Planarity

Conformational analysis of 6-nitroquinazolin-4(3H)-one reveals a high degree of molecular planarity. The fused ring system of the quinazoline (B50416) core is essentially flat. This planarity is a critical feature, as it facilitates effective electron delocalization across the aromatic system. ufms.br

Integration of Spectroscopic and Diffraction Data for Comprehensive Structure Elucidation

The elucidation of the structure of 6-nitroquinazolin-4(3H)-one is a prime example of how diffraction data provides a definitive and comprehensive picture of a molecule's three-dimensional architecture in the solid state. nih.gov Single-crystal X-ray diffraction is the cornerstone of this process, yielding precise atomic coordinates. From these coordinates, all other structural parameters, such as bond lengths, bond angles, torsion angles, and the nature of intermolecular contacts, are derived. nih.govresearchgate.net

The diffraction data confirms the existence of the 6-nitroquinazolin-4(3H)-one tautomer in the crystal. It unambiguously establishes the hydrogen-bonded dimeric motif and the subsequent layered packing arrangement. nih.gov While specific spectroscopic data (such as NMR or IR) for this exact compound is not detailed in the primary crystallographic study, in general practice, techniques like Fourier Transform Infrared (FT-IR) spectroscopy would corroborate the presence of functional groups identified by diffraction, such as the N-H and C=O stretching vibrations characteristic of the quinazolinone ring. Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the chemical environment of the hydrogen and carbon atoms, which would be consistent with the determined solid-state structure. The integration of these techniques provides a holistic understanding of the compound's structure, from its atomic connectivity and functional groups (spectroscopy) to its precise spatial arrangement and intermolecular organization (diffraction).

In Depth Biological Activities and Mechanistic Studies of 2,4 Dihydroxy 6 Nitroquinazoline

Antimicrobial Properties and Efficacy

The quinazoline (B50416) scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of antimicrobial activities. dntb.gov.uamdpi.comresearchgate.net These compounds have been investigated for their efficacy against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. mdpi.comresearchgate.net The mechanism of action for many quinazoline derivatives involves the inhibition of essential bacterial processes or enzymes.

However, specific studies detailing the antimicrobial efficacy of 2,4-Dihydroxy-6-nitroquinazoline against particular microbial strains, including data such as Minimum Inhibitory Concentration (MIC) values, are not extensively available in the current body of scientific literature. While the broader class of 6-nitroquinazoline (B1619102) derivatives has been a subject of synthesis and evaluation for antimicrobial potential, detailed reports on the specific activity spectrum of this compound remain to be published. dntb.gov.uamdpi.com Further focused research is necessary to elucidate its specific antimicrobial profile and to determine its potential as an antibacterial or antifungal agent.

Antitumor and Anticancer Potential

The quest for novel anticancer agents has led to the extensive investigation of quinazoline and quinazolinone derivatives. uem.br These compounds have been shown to exert antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. uem.br

Inhibition of Cancer Cell Proliferation and Growth

While the general class of quinazolinones has demonstrated significant cytotoxic effects against various cancer cell lines, specific data on the antiproliferative activity of this compound is limited in publicly accessible research. Studies on related, more complex 6-nitro-4(3H)-quinazolinone derivatives have shown cytotoxic activities against cell lines such as the human breast adenocarcinoma (MCF-7), human colon adenocarcinoma (HT-29), and human prostate cancer (PC-3) cells. researchgate.net These findings suggest that the 6-nitroquinazoline core may contribute to anticancer properties. However, without direct experimental data, including IC50 values for this compound against various cancer cell lines, its specific potency in inhibiting cancer cell proliferation and growth remains to be scientifically established.

Investigation of Molecular Targets and Pathways in Cancer Cell Biology

The anticancer mechanisms of many quinazoline derivatives are often linked to the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis. uem.br

Currently, there is a lack of specific studies in the available literature that investigate the molecular targets and signaling pathways directly affected by this compound in cancer cells. Therefore, it is not yet known whether this specific compound exerts its potential anticancer effects through mechanisms such as EGFR/VEGFR inhibition, induction of apoptosis, or cell cycle arrest, which are characteristic of other compounds in the quinazoline class. Elucidating these molecular interactions is a critical area for future research to understand its potential as a targeted anticancer agent.

Enzyme Inhibition and Biological Impact

One of the most specifically documented biological activities of this compound is its role as an enzyme inhibitor, particularly targeting an enzyme crucial for the survival of plants and microorganisms.

Shikimate Dehydrogenase (SDH) Inhibition Studies

Recent research has identified this compound (referred to in some studies as 6-nitroquinazoline-2,4-diol or NQD) as a promising inhibitor of Shikimate Dehydrogenase (SDH). mdpi.comresearchgate.net SDH is a key enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and apicomplexan parasites, but absent in mammals. mdpi.comdntb.gov.ua This makes the shikimate pathway an attractive target for the development of herbicides and antimicrobial agents. The identification of this compound as an SDH inhibitor was initially achieved through in silico virtual screening and molecular dynamic simulations performed on the SDH from Arabidopsis thaliana (AtSDH). mdpi.com

Subsequent to its in silico identification, the inhibitory action of this compound on SDH was validated through in vitro enzyme kinetic assays. mdpi.comresearchgate.net These studies have demonstrated that the compound acts as a non-competitive inhibitor of AtSDH. mdpi.comresearchgate.net

In the presence of this compound, the maximal velocity (Vmax) of the enzymatic reaction catalyzed by AtSDH was observed to decrease. mdpi.comresearchgate.net Conversely, the Michaelis constant (KM), which is an indicator of the enzyme's affinity for its substrate, remained unchanged. mdpi.comresearchgate.net This kinetic profile is the hallmark of non-competitive inhibition, suggesting that this compound binds to a site on the enzyme that is distinct from the active site (an allosteric site), thereby reducing the enzyme's catalytic efficiency without affecting substrate binding. mdpi.comresearchgate.net

The table below summarizes the kinetic parameters of AtSDH in the absence and presence of this compound, based on the available research. researchgate.net

| Condition | Vmax (µmol/min) | KM (µM) | Inhibition Type |

| Without Inhibitor | Data not specified | Data not specified | - |

| With this compound | Decreased | Unchanged | Non-competitive |

Note: Specific numerical values for Vmax and KM were not provided in the abstract, but the qualitative changes were explicitly stated. mdpi.comresearchgate.net

These findings provide concrete evidence of the ability of this compound to modulate the activity of a key metabolic enzyme, opening avenues for its potential application as a lead compound in the development of new herbicides. mdpi.com

Herbicidal Potential and Impact on Plant Growth

Direct studies on the herbicidal activity of this compound are not extensively available in the current literature. However, the herbicidal potential of the quinazoline-2,4-dione scaffold, a close structural relative, is well-documented. nih.gov These derivatives have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism and a validated target for herbicides. nih.gov

Research into novel quinazolin-4(3H)-one derivatives has also shown promise in developing new herbicides that act by inhibiting acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid synthesis in grasses. mdpi.com For instance, certain quinazolin-4(3H)-one derivatives containing an aryloxyphenoxypropionate motif have demonstrated significant pre-emergent herbicidal activity against various monocotyledonous weeds, with some compounds showing excellent crop safety for rice, wheat, and soybean. mdpi.com The herbicidal effect of these compounds is influenced by the substitution pattern on the quinazolin-4(3H)-one ring. mdpi.com

Furthermore, the broader class of plant growth regulators includes various synthetic compounds that can modify plant development to improve yield and quality. missouri.edu While not directly tested on this compound, this indicates the potential for quinazoline structures to influence plant biological processes. Other heterocyclic compounds, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, have also been synthesized and shown to possess significant herbicidal activities. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA, RNA, and amino acids, making it a prime target for various therapeutic agents. nih.gov DHFR inhibitors are utilized as anticancer, antibacterial, antimalarial, and antifungal drugs. nih.gov The quinazoline and quinazolinone scaffolds are notable for their DHFR inhibitory activity. nih.govnih.gov

Species-Specific DHFR Inhibition (e.g., human, Pneumocystis carinii, T. gondii)

The effectiveness of DHFR inhibitors often relies on their selectivity for the target organism's enzyme over the human counterpart. For example, trimethoprim (B1683648) binds more strongly to bacterial DHFR than to human DHFR. nih.gov Achieving species selectivity is a key goal in the development of new antifolates to combat infectious diseases like those caused by Pneumocystis jirovecii (formerly P. carinii) and Toxoplasma gondii. acs.org

Research on 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines has yielded compounds with potent inhibitory activity against Candida albicans DHFR and in vivo activity against Pneumocystis carinii. acs.org While specific data for this compound is scarce, studies on other quinazolinone derivatives have shown varying inhibitory concentrations (IC₅₀) against DHFR from different species. For instance, certain quinazolinone derivatives have been found to be more potent against Escherichia coli DHFR than trimethoprim. nih.gov The development of inhibitors for atypical, plasmid-encoded DHFR, such as R67 DHFR which confers trimethoprim resistance, is also an active area of research. nih.gov

Relationship between DHFR Inhibition and Antitumor Activity

The inhibition of human DHFR is a well-established mechanism for anticancer agents, as it disrupts the proliferation of rapidly dividing cancer cells. nih.gov Many quinazoline derivatives have been synthesized and evaluated for their potential as antitumor drugs acting via DHFR inhibition. nih.govsemanticscholar.org

For example, a series of quinazolinone-based derivatives were designed as DHFR inhibitors and showed promising antiproliferative effects against various cancer cell lines. nih.gov One particular compound from this series inhibited human DHFR with an IC₅₀ value of 0.527 µM and induced apoptosis in leukemia cells. nih.gov Another study on new 2-mercapto-quinazolin-4-one analogs identified compounds with remarkable DHFR inhibitory activity (IC₅₀ as low as 0.03 µM) and broad-spectrum anticancer activity. nih.gov The antitumor effects of some quinazolinone derivatives are directly linked to their potent DHFR inhibition, while for others, different mechanisms of action may be at play. nih.gov It has been noted that the presence of an electron-withdrawing group on the quinazolinone ring can contribute to the inhibitory properties. nih.gov

| Compound Series | Target DHFR | IC₅₀ (µM) | Antitumor Activity Noted |

| Quinazolinone derivatives nih.gov | Human | 0.527 | Yes (Leukemia, Lung, CNS) |

| Quinazolinone derivatives nih.gov | E. coli | 0.158 | N/A |

| Quinazolinone derivatives nih.gov | S. aureus | 0.769 | N/A |

| 2-Mercapto-quinazolin-4-one analogs nih.gov | Human | 0.03 - 0.30 | Yes (Colon cancer) |

Broader Pharmacological Spectrum of Quinazoline Derivatives

The quinazoline scaffold is recognized for a wide array of biological activities, making it a privileged structure in medicinal chemistry. researchgate.netnih.gov

Anti-inflammatory Activities

Quinazoline derivatives have been extensively investigated for their anti-inflammatory properties. researchgate.netmdpi.com Some have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is a key mediator of inflammation. nih.gov

A series of 2,3-disubstituted 4(3H)-quinazolinones demonstrated potent anti-inflammatory effects, with some compounds exhibiting strong and selective COX-2 inhibition comparable to the reference drug celecoxib. nih.gov The anti-inflammatory effect can be enhanced by the presence of electron-withdrawing groups on the quinazolinone system. mdpi.com Furthermore, some quinazoline-based compounds act as inhibitors of phosphoinositol-3-kinase δ (PI3Kδ), a target for anti-inflammatory and immunomodulatory agents. mdpi.com

| Quinazoline Derivative Type | Target | Potency |

| 2,3-disubstituted 4(3H)-quinazolinones nih.gov | COX-2 | IC₅₀ = 0.33 µM |

| Quinazoline-based PI3Kδ inhibitor (Leniolisib) mdpi.com | PI3Kδ | IC₅₀ = 9 nM |

| Marketed NSAID (Proquazone) mdpi.com | COX (non-specific) | Effective in rheumatoid arthritis |

Antiplasmodial and Antimalarial Efficacy

The emergence of drug-resistant strains of Plasmodium falciparum has made the discovery of new antimalarial agents a global health priority. nih.gov Quinazolinone derivatives have been identified as a promising class of compounds with significant antiplasmodial and antimalarial activity. researchgate.netnih.govresearchgate.net

Some 4-quinazolinone derivatives, designed based on the structure of febrifugine (B1672321) (a natural antimalarial alkaloid), have shown in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov These synthetic analogs offer the advantage of simpler and more cost-effective production. nih.gov Structure-activity relationship studies of quinazolinone-2-carboxamide derivatives led to the identification of a potent inhibitor that was 95-fold more potent than the initial hit compound and demonstrated in vivo efficacy in a mouse model of P. falciparum malaria. acs.org The interaction of quinazoline derivatives with the erythrocyte cell membrane is also a subject of study to understand their mechanism of action. nih.gov

| Quinazolinone Derivative Class | Activity | Model |

| 2,3-substituted quinazolin-4(3H)-ones nih.gov | Antimalarial | Plasmodium berghei in mice |

| Quinazolinone-2-carboxamides acs.org | Antiplasmodial | P. falciparum growth inhibition |

| Sulfonamide-bearing quinazolinones researchgate.net | Antimalarial | P. falciparum (in vitro) |

Anti-HIV Activities

The quinazoline scaffold is a recognized pharmacophore in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.gov Various derivatives of quinazoline have been synthesized and evaluated for their ability to inhibit key viral enzymes and processes necessary for HIV replication. nih.govgoogle.com Research into hybrid molecules incorporating quinazoline and triazine moieties has demonstrated promising in vitro anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) viral strains. nih.govscite.ai

While direct experimental data on the anti-HIV activity of this compound is not extensively documented, the known antiviral properties of the quinazoline core suggest it as a candidate for investigation. nih.govmdpi.com The electronic properties conferred by the nitro group and the potential for hydrogen bonding from the dihydroxy substituents could influence interactions with viral targets like reverse transcriptase or integrase. For instance, studies on 4-nitroimidazole (B12731) derivatives have been pursued to develop new non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net This highlights a strategy where nitro-substituted heterocycles are explored for their anti-retroviral potential, a rationale that could be extended to this compound.

Antitubercular Properties

Quinazoline derivatives have shown significant promise as antitubercular agents. nih.gov The urgency for new drugs to combat multidrug-resistant tuberculosis (MDR-TB) has spurred research into novel chemical scaffolds, with quinazolines being a key area of focus. nih.gov

Notably, studies have indicated that the presence of nitro and hydroxyl groups on the quinazoline ring can be crucial for potent antitubercular activity against Mycobacterium tuberculosis H37Rv. mdpi.com This is particularly relevant for this compound. Research on 6-nitro-1-benzylquinolones has identified compounds with potent and selective activity against M. tuberculosis, with a potential mechanism of action involving the inhibition of the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.gov Another study on quinazoline derivatives revealed that compounds featuring p-nitro and m-nitro substituents displayed marked activity against various microbes. nih.gov These findings collectively suggest that the 6-nitro substitution on the quinazoline core, as seen in this compound, is a key feature for conferring antitubercular efficacy.

Anticonvulsant and Antidepressant Effects

The quinazoline nucleus is a well-established pharmacophore for central nervous system (CNS) activity, with many derivatives exhibiting anticonvulsant and antidepressant properties. nih.govmdpi.com Methaqualone, a notable quinazoline derivative, was historically used for its sedative-hypnotic and anticonvulsant effects, acting as a positive allosteric modulator of GABA-A receptors. mdpi.com

The anticonvulsant potential of the specific structural motif found in this compound is strongly supported by studies on the closely related compound, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX). NBQX, a competitive antagonist at non-NMDA receptors, has demonstrated anticonvulsant action in models of cortical epileptic afterdischarges. nih.gov This suggests that the dihydroxy and nitro-substituted aromatic system is a key contributor to this neurological activity.

Research on various quinazolin-4(3H)-one derivatives has consistently shown significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. mdpi.comnih.govresearchgate.net

| Compound | Test Model | Activity/Potency | Reference |

|---|---|---|---|

| N-substituted-6-fluoro-quinazoline-4-amine derivatives (5b, 5c, 5d) | scPTZ & MES | ED50 values of 152, 165, and 140 mg/kg, respectively. | mdpi.com |

| Quinazolin-4(3H)-one derivatives (8, 13, 19) | scPTZ | Showed 100% protection against myoclonic seizures. | nih.gov |

| 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX) | Cortical Epileptic Afterdischarges | Shortened afterdischarge duration and suppressed clonic movements. | nih.gov |

Regarding antidepressant effects, quinazoline derivatives are also being explored. nih.govmdpi.com Some exhibit activity by interacting with monoamine neurotransmitter systems. nih.gov For example, certain arylpiperazide derivatives of quinazoline are being investigated as potent 5-HT1B antagonists. The nitric oxide (NO) pathway, which can be influenced by nitro compounds, has also been implicated in producing antidepressant effects, suggesting a potential mechanism for nitro-substituted quinazolines. nih.gov A Russian patent describes quinazoline derivatives with pronounced antidepressant and anxiolytic activity. google.com

Hypolipidemic and Antiulcer Actions

The therapeutic potential of quinazoline derivatives extends to metabolic disorders. Studies have investigated their role in managing hyperlipidemia. Research on 4(3H)-quinazolinone and its halogenated derivatives demonstrated a significant reduction in serum total cholesterol, cholesterol ester, and LDL-C levels in hypercholesterolemic rat models. nih.gov The proposed mechanism involves the inhibition of dietary cholesterol absorption or intestinal acyl-CoA:cholesterol acyltransferase (ACAT) activity. nih.gov While direct studies on this compound are lacking, these findings establish the potential of the core quinazolinone structure in lipid regulation. Other heterocyclic structures, such as thiomorpholine (B91149) derivatives, have also been shown to possess hypolipidemic and antioxidant properties. nih.gov

In the context of antiulcer activity, quinoline (B57606) derivatives have shown potent effects. One study on a novel quinoline derivative, AU-006, found it prevented gastric lesions by inhibiting gastric acid secretion. nih.gov General antiulcer agents often work by inhibiting acid production, such as H2 blockers and proton pump inhibitors, or by protecting the gastrointestinal mucosa. nih.gov The potential for quinazoline-based compounds to exhibit antiulcer properties is an area for further investigation, possibly through mechanisms involving the modulation of inflammatory pathways or acid secretion. frontiersin.org

Analgesic and Immunotropic Activities

Quinazoline derivatives are well-documented for their analgesic and anti-inflammatory activities. nih.govmdpi.comencyclopedia.pub Numerous studies have synthesized and screened novel quinazolines that have shown significant analgesic effects, in some cases more potent than standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govhilarispublisher.com

| Compound Series | Test Model | Observed Activity | Reference |

|---|---|---|---|

| 2,4,6-trisubstituted-quinazolines | Not Specified | Four compounds were more potent than indomethacin. | nih.gov |

| 2-(substituted)-N-(6-bromo-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides | Not Specified | Compounds with aliphatic groups showed the most potent activity. | hilarispublisher.com |

| 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yl) acetoacetamides | Not Specified | The bromophenyl azo derivative showed significant activity comparable to pentazocine (B1679294) and aspirin. | nih.gov |

The immunotropic, or immunomodulatory, activities of this class of compounds are also of significant interest. A key study on 6-nitroquinazolines demonstrated that these compounds possess dual-acting inhibitory effects on both TNF-alpha production and T-cell proliferation. nih.gov This suggests a potent immunomodulatory and anti-inflammatory role. Specifically, derivatives with an unsubstituted piperazine (B1678402) ring at the C7-position and a fluorophenyl moiety at the C4-position were effective at inhibiting TNF-alpha production in vivo. nih.gov This finding is highly relevant to this compound, as the 6-nitro group appears critical for this immunomodulatory function. Further research into pyrazolo[1,5-a]quinazolines has identified compounds that inhibit NF-κB transcriptional activity, a key pathway in inflammation. nih.gov

Structure-Activity Relationship (SAR) Investigations for Enhanced Biological Efficacy

The biological activities of quinazoline derivatives are intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity. researchgate.netmdpi.com For this compound, several key structural elements dictate its potential biological efficacy.

The Quinazoline Core: This fused heterocyclic system is a "privileged structure" in medicinal chemistry, providing a rigid scaffold that can be readily functionalized to interact with a multitude of biological receptors. nih.govmdpi.com

The 6-Nitro Group: The placement of a strong electron-withdrawing nitro group at the C6 position significantly influences the electronic character of the entire ring system.

Antitubercular and Immunomodulatory Activity: As noted, the 6-nitro substitution is strongly correlated with enhanced antitubercular and immunomodulatory effects. mdpi.comnih.govnih.gov In some antiprotozoal nitro-drugs, the nitro group can be activated by parasite-specific nitroreductases, a mechanism that could be relevant for antimicrobial applications. mdpi.com

Anticonvulsant Activity: The activity of the anticonvulsant NBQX, which also possesses a 6-nitro group, underscores the importance of this substituent for CNS-related activities. nih.gov

The 2,4-Dihydroxy Groups: These substituents, which can exist in the tautomeric 2,4-dione form, are critical for biological activity. mdpi.com

Hydrogen Bonding: The hydroxyl or keto groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in enzyme active sites or receptors. mdpi.com

SAR studies on related quinazolines have shown that substitutions at various positions can fine-tune activity. For instance, in anticonvulsant quinazolines, electron-withdrawing groups at the para position of a substituted phenyl ring often enhance activity. mdpi.com For analgesic quinazolines, substitutions on the phenyl rings can increase lipophilicity and, consequently, activity. mdpi.com These general SAR principles, combined with the specific electronic and hydrogen-bonding contributions of the nitro and dihydroxy groups, provide a rational basis for the diverse biological profile of this compound and guide future efforts to develop more potent and selective therapeutic agents based on this scaffold. purdue.edu

Computational Chemistry and Theoretical Investigations of 2,4 Dihydroxy 6 Nitroquinazoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to simulate the interaction between a small molecule (ligand), such as 2,4-Dihydroxy-6-nitroquinazoline, and the binding site of a target protein. By predicting the binding mode and affinity, docking can help identify potential biological targets and guide the design of more potent and selective drug candidates.

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations predict how a ligand fits into the active site of a protein and estimate the strength of the interaction, often expressed as a binding energy or docking score in kcal/mol. For the broader class of quinazoline (B50416) derivatives, docking studies have been instrumental in elucidating their anticancer mechanisms. For instance, various quinazolinone analogues have been docked into the active site of proteins like the Epidermal Growth Factor Receptor (EGFR) and AKT1, which are crucial in cancer cell signaling. nih.govresearchgate.net

These simulations reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A study on new quinazolinone derivatives targeting the AKT1 protein showed that the compounds fit well into the active site, with the binding modes corroborating the experimental biological data. nih.gov Similarly, docking of 4,6,7-trisubstituted quinazoline derivatives against EGFR revealed moderate to strong binding energies, highlighting their potential as tyrosine kinase inhibitors. researchgate.net Although specific docking studies for this compound are not detailed in the provided results, its structure suggests it could form significant hydrogen bond interactions via its two hydroxyl groups and the nitro group, making it a candidate for similar computational analysis against relevant cancer targets.

| Compound Class | Protein Target | Range of Binding Energies (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Quinazolin-2,4-dione analogues | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 | Not Specified |

| 4-Anilinoquinazoline sulfonamides | Carbonic Anhydrase XII (CAXII) | Not Specified | Not Specified |

| Quinazoline-2,4,6-triamine derivatives | EGFR-TK | Not Specified | Met 769 |

Virtual Screening for Identification of Potent Inhibitors

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. tubitak.gov.tr This process utilizes rapid docking calculations to rank compounds based on their predicted binding affinity. researchgate.net It is a cost-effective method to narrow down the vast chemical space to a manageable number of promising candidates for further experimental testing. researchgate.net

The quinazoline scaffold is a common feature in many potent enzyme inhibitors, and virtual screening has been successfully used to identify novel quinazoline-based drug candidates. For example, a library of 4,6,7-trisubstituted quinazoline derivatives was virtually screened to assess their binding affinity toward EGFR. researchgate.net This process helps in identifying the most promising compounds for synthesis and biological evaluation. researchgate.net In another instance, a virtual screening of a database of known drugs and natural products could potentially identify this compound as an inhibitor for a specific biological target, such as a protein kinase or other enzymes implicated in disease.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.org For drug discovery, MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex, which is not captured by the static picture provided by molecular docking. nih.gov These simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding.

Analysis of Ligand-Receptor Complex Stability and Conformational Changes

Once a promising binding pose is identified through docking, MD simulations are performed to evaluate its stability. A stable complex will maintain its key interactions throughout the simulation, which typically runs for nanoseconds to microseconds. nih.gov The stability is often analyzed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A low and stable RMSD value for the ligand and the protein's binding site residues suggests a stable interaction.

Studies on various quinazoline derivatives have employed MD simulations to confirm the stability of docked complexes. For example, 100-nanosecond MD simulations were conducted for novel quinazoline derivatives targeting phosphodiesterase 7, confirming the stability of the protein-ligand complexes under simulated physiological conditions. In another study, MD simulations of an EGFR-TK complex with quinazoline inhibitors were run for 100 ns to analyze structural and thermodynamic properties. Such analyses would be critical for validating any predicted binding mode of this compound with a potential target.

Protein-Ligand Interaction Dynamics

MD simulations provide a dynamic view of the interactions between a ligand and its receptor. This includes the formation and breaking of hydrogen bonds, changes in hydrophobic contacts, and the role of water molecules in the binding site. Analyzing these dynamic interactions helps to understand the key determinants of binding affinity and selectivity. For instance, simulations can reveal that a specific hydrogen bond is maintained for a high percentage of the simulation time, indicating its critical role in anchoring the ligand.

In studies of quinazoline-based inhibitors, MD simulations have highlighted crucial interactions. For quinazoline-2,4,6-triamine derivatives targeting EGFR-TK, simulations revealed that the amino group on the quinazoline ring forms a persistent hydrogen bond with the key residue Met 769. For a complex involving PDE5 and a different inhibitor, MD simulations showed how the ligand's binding increased the root-mean-square fluctuation (RMSF) of a specific protein loop important for activity, suggesting a mechanism of inhibition. mdpi.com A similar analysis for this compound could elucidate its mechanism of action at an atomic level.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Simulation Time | 100 ns | To observe the dynamic stability and conformational changes of the complex. |

| Force Field | OPLS4, Amber, GAFF | To define the potential energy and forces governing atomic interactions. wikipedia.org |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | To simulate conditions that mimic a physiological environment. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy | To quantify the stability of the complex and the persistence of key interactions. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. qulacs.org These methods can calculate various molecular descriptors that are important for understanding a compound's reactivity, stability, and potential for intermolecular interactions.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. A key technique within this field is the Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural properties (steric and electrostatic fields) of the molecules with their inhibitory effects on specific biological targets, such as the Epidermal Growth Factor Receptor (EGFR). researchgate.netfrontiersin.org These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. frontiersin.orgfrontiersin.org

The process involves:

Data Set Selection: A series of quinazoline analogues with known biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold. frontiersin.org

Descriptor Calculation: Physicochemical properties and molecular fields are calculated. atlantis-press.com

Model Generation: Statistical methods are used to build a regression model linking the descriptors to the activity.

Validation: The predictive power of the model is rigorously tested. frontiersin.org

Successful QSAR models can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. atlantis-press.com

Table 2: Key Parameters in a Typical 3D-QSAR Study for Quinazoline Derivatives

| Parameter | Description | Typical Value | Significance |

|---|---|---|---|

| q² | Cross-validated correlation coefficient | > 0.5 | Indicates good internal predictive ability of the model researchgate.net |

| r² | Non-cross-validated correlation coefficient | > 0.6 | Measures the goodness of fit of the model researchgate.net |

| pred_r² | Predictive r² for an external test set | > 0.5 | Indicates good external predictive ability |

| F-value | F-test statistic | High value | Indicates statistical significance of the model frontiersin.org |

| SEE | Standard Error of Estimate | Low value | Measures the deviation of predicted values from actual values frontiersin.org |

Note: These are general values indicating a robust QSAR model and are not from a specific study on this compound.

Integration of In Silico and Experimental Data for Drug Discovery and Design

The modern drug discovery process relies heavily on the integration of computational (in silico) and experimental (in vitro and in vivo) approaches. ijfmr.com For compounds like this compound and its derivatives, this synergy accelerates the identification and optimization of potential drug candidates. nih.govrsc.org

The workflow often begins with in silico techniques:

Virtual Screening and Molecular Docking: A large library of compounds can be computationally screened against a specific biological target (e.g., a protein receptor). Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. nih.govglobalresearchonline.net This helps in prioritizing compounds for synthesis and experimental testing.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govglobalresearchonline.net This early assessment helps to eliminate candidates with poor pharmacokinetic profiles.

The most promising candidates identified through computational studies are then synthesized and subjected to experimental validation. ijfmr.com For example, their inhibitory activity against a target enzyme might be measured in vitro. The experimental results, in turn, provide crucial data to refine and improve the computational models, creating a feedback loop that guides the design of next-generation compounds with enhanced efficacy and better safety profiles. rsc.org This integrated approach has been successfully applied to various quinazoline derivatives in the search for new anticancer and anti-inflammatory agents. ijfmr.comnih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 2,4-Dihydroxy-6-nitroquinazoline Analogs with Tailored Biological Profiles

The core structure of this compound provides a versatile template for the creation of new analogs with customized biological activities. By strategically modifying the quinazoline (B50416) ring and its substituents, researchers can fine-tune the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles.

Future design strategies will likely focus on several key areas. One approach involves the synthesis of derivatives with various substituents at different positions on the quinazoline ring, which has been shown to significantly influence biological activity. nih.gov For instance, the introduction of different functional groups at the C-6 and C-7 positions can lead to compounds with potent anticancer activities. tbzmed.ac.ir The synthesis of 2,4,6-trisubstituted quinazoline derivatives has also demonstrated promising antimicrobial activities. nih.gov

Furthermore, the creation of hybrid molecules by combining the this compound scaffold with other pharmacophores is a promising avenue. This strategy has been successfully employed to develop spiroquinazoline (B1250128) derivatives with potential applications in Alzheimer's disease. semanticscholar.org Another innovative approach is the synthesis of peptide derivatives of quinazolinones, which have shown antimicrobial and anthelmintic activities. mdpi.com

The following table highlights some examples of synthesized quinazoline derivatives and their observed biological activities, showcasing the potential for creating tailored analogs.

| Compound Class | Modification | Observed Biological Activity |

| 6-Nitro-4-substituted quinazolines | Substitution at the 4-position | Epidermal growth factor receptor (EGFR) inhibitory activity, anticancer properties. researchgate.netnih.gov |

| Quinazolin-4(3H)-one derivatives | Various substitutions | Inhibition of EGFR and antiproliferative activity against various cancer cell lines. nih.gov |

| 2,4-Diaminoquinazolines | 2-anilino-4-alkylamino substitutions | Antitumor activity against several human cancer cell lines. researchgate.net |

| Spiroquinazoline derivatives | Cascade ring closing transformation | Moderate anti-acetylcholinesterase (AChE) activity. semanticscholar.org |

Exploration of Undiscovered Therapeutic Applications for this compound

While the quinazoline scaffold is well-known for its anticancer properties, the specific therapeutic potential of this compound and its derivatives remains largely unexplored. nih.gov Future research should aim to screen this compound and its analogs against a wide array of biological targets to identify novel therapeutic applications.

Given the diverse biological activities reported for other quinazoline derivatives, potential areas of investigation include:

Neurodegenerative Diseases: The multitarget-directed ligand approach has shown promise in treating complex diseases like Alzheimer's. nih.gov Quinazoline derivatives have been designed as inhibitors of enzymes implicated in Alzheimer's disease, such as cholinesterases and β-secretase. nih.gov

Infectious Diseases: Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. nih.gov

Inflammatory Disorders: Certain quinazoline compounds have exhibited anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions. nih.gov

Cardiovascular Diseases: Some quinazoline derivatives have been investigated for their potential antihypertensive effects. nih.gov

A systematic screening of a library of this compound analogs against various disease models and molecular targets will be crucial in uncovering new therapeutic avenues.

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

A deeper understanding of how this compound and its analogs exert their biological effects at the molecular level is paramount for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate their mechanisms of action.

Key areas of focus should include:

Target Identification and Validation: Identifying the specific molecular targets with which these compounds interact is a critical first step. Techniques such as reverse docking can be used to predict potential protein targets. rsc.org

Binding Mode Analysis: Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between the compounds and their target proteins. nih.govresearchgate.net This information is invaluable for optimizing the chemical structure to improve binding affinity and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies, where the chemical structure is systematically modified and the effect on biological activity is measured, are essential for understanding which parts of the molecule are crucial for its activity. nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of compound binding on cellular signaling pathways can reveal the broader biological consequences of target engagement. For example, studies on other quinazoline derivatives have shown they can induce cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov

Recent studies on other quinazoline derivatives have successfully used these approaches to understand their anticancer mechanisms, such as the inhibition of histone deacetylase 6 (HDAC6) and the transient receptor potential melastatin 2 (TRPM2) channel. nih.govmdpi.commdpi.com

Synergistic Approaches Combining Computational Prediction with Experimental Validation

The integration of computational modeling with experimental validation offers a powerful and efficient approach to drug discovery. researchgate.net This synergy can accelerate the identification of promising lead compounds and reduce the time and cost associated with drug development. researchgate.net

Future research on this compound should leverage this integrated approach:

Virtual Screening: Computational methods can be used to screen large virtual libraries of potential analogs to identify those with the highest predicted activity and best drug-like properties. researchgate.net

In Silico ADME/T Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new analogs, helping to prioritize compounds with favorable pharmacokinetic profiles. mdpi.com

Experimental Validation: The most promising candidates identified through computational screening can then be synthesized and their biological activities and properties validated through in vitro and in vivo experiments. rsc.org This iterative cycle of prediction and validation can guide the optimization process.

This approach has been successfully applied to the discovery of other quinazoline derivatives, such as those targeting EGFR and those with potential applications in Alzheimer's disease. nih.govnih.gov

Addressing Scalability and Economic Viability in Synthetic Processes

For any promising therapeutic candidate to be translated into a clinical setting, the development of a scalable and economically viable synthetic process is essential. While many synthetic methods for quinazoline derivatives exist, not all are suitable for large-scale production. nih.gov

Future research should focus on:

Process Optimization: Optimizing reaction conditions to improve yields, reduce reaction times, and minimize the use of expensive reagents and catalysts.

Scalable Synthesis: Developing synthetic routes that can be readily scaled up from the laboratory to an industrial setting. An efficient, mild, and scalable synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been reported, which is a step in the right direction. researchgate.net

The development of automated, nanoscale synthesis platforms could also play a role in rapidly exploring a vast chemical space and identifying promising candidates for which scalable synthesis can then be developed. rsc.org

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in modern pharmaceutical synthesis, aiming to reduce the environmental impact of chemical processes. tandfonline.com Future research on the synthesis of this compound and its analogs should prioritize the development of sustainable and environmentally friendly methods.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. tandfonline.combenthamscience.comrsc.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net

Energy-Efficient Methods: Utilizing energy-efficient techniques such as microwave-assisted synthesis or ultrasound-promoted reactions to reduce energy consumption. nih.govnih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste. benthamscience.com

Recent research has demonstrated the successful application of these principles to the synthesis of various quinazoline derivatives, paving the way for more sustainable manufacturing processes. tandfonline.comtandfonline.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dihydroxy-6-nitroquinazoline?